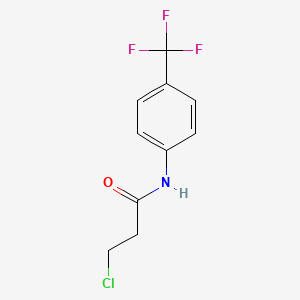

N-(4-trifluoromethylphenyl)-beta-chloropropionamide

Cat. No. B8415164

M. Wt: 251.63 g/mol

InChI Key: SJWLVROVIFKECC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03958974

Procedure details

Sodium hydride (0.1 mole; 57% dispersion in mineral oil) is charged into a glass reaction flask. The mineral oil is removed by washing the sodium hydride with benzene, and dimethyl sulfoxide (50 ml) is thereafter slowly added with stirring. The mixture is stirred until no more hydrogen gas evolves. A solution of N-(4-trifluoromethylphenyl)-β-chloropropionamide (0.08 mole) in carbon tetrachloride (50 ml) is added dropwise to the reaction flask with stirring while maintaining the temperature of the reaction mixture below about 30°C. After the addition is completed the reaction mixture is allowed to stand at room temperature for a period of about 8 hours. After this time benzene is added and the reaction mixture is washed with water and aqueous sodium bicarbonate. The washed mixture is then dried over anhydrous magnesium sulfate, is filtered, and is stripped of solvents under reduced pressure to yield the desired product N-(4-trifluoromethylphenyl)-2-azetidinone as the residue.

Quantity

0.08 mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[F:3][C:4]([F:18])([F:17])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:16])[CH2:13][CH2:14]Cl)=[CH:7][CH:6]=1.C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[F:3][C:4]([F:18])([F:17])[C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:14][CH2:13][C:12]2=[O:16])=[CH:7][CH:6]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.08 mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=CC=C(C=C1)NC(CCCl)=O)(F)F

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mineral oil is removed

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing the sodium hydride with benzene, and dimethyl sulfoxide (50 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is thereafter slowly added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred until no more hydrogen gas evolves

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of the reaction mixture below about 30°C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction mixture is washed with water and aqueous sodium bicarbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The washed mixture is then dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=CC=C(C=C1)N1C(CC1)=O)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |